Fmoc-Tyr(SO3nP)-OH

Description

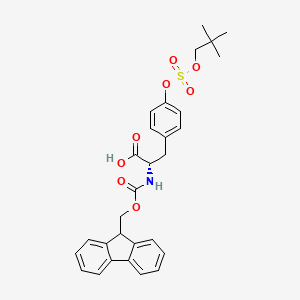

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCKHYXODZAAR-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Fmoc-Tyr(SO₃nP)-OH in Biochemical Research: A Technical Guide

An in-depth exploration of the synthesis and application of sulfated peptides for researchers, scientists, and drug development professionals.

Tyrosine sulfation is a critical post-translational modification that plays a pivotal role in mediating protein-protein interactions across a range of biological processes. This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, involves the addition of a sulfate (B86663) group to the hydroxyl moiety of a tyrosine residue.[1][2] The resulting sulfotyrosine (sTyr) contributes a significant negative charge and can be a key determinant for molecular recognition, influencing processes such as leukocyte adhesion, chemokine signaling, viral entry, and hemostasis.[1][3][4]

To dissect the precise function of this modification, researchers rely on synthetic peptides containing site-specifically incorporated sulfotyrosine. The chemical synthesis of such peptides, however, is challenging due to the acid-lability of the tyrosine O-sulfate ester. Fmoc-Tyr(SO₃nP)-OH, an N-α-Fmoc-protected tyrosine derivative where the sulfate group is masked with a neopentyl (nP) protecting group, has emerged as a robust solution to this challenge. This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Significance of Tyrosine Sulfation in Protein Interactions

The introduction of a sulfate group enhances the binding affinity and specificity in numerous protein-protein interactions. This is particularly evident in the interaction between chemokines and their G protein-coupled receptors (GPCRs), a crucial step in directing leukocyte trafficking during immune responses.[5][6] The N-terminal domain of many chemokine receptors is rich in tyrosine residues that are targets for sulfation.[4]

The strategic placement of sulfotyrosine can dramatically increase the affinity of a receptor for its chemokine ligand. For example, studies on peptides derived from the chemokine receptor CCR3 have shown that sulfation of specific tyrosine residues can enhance the binding affinity for the chemokine eotaxin-1 (CCL11) by over 28-fold.[1] This demonstrates that tyrosine sulfation is not merely a general electrostatic enhancement but a specific molecular interaction that can regulate biological responses.[5][6]

Quantitative Analysis of Sulfotyrosine-Mediated Interactions

The use of synthetic sulfopeptides has enabled the precise quantification of the energetic contribution of tyrosine sulfation to protein-protein interactions. The data below, derived from studies on chemokine receptor peptides, illustrates the significant impact of this modification on binding affinity.

| Peptide System | Modification | Ligand | Dissociation Constant (Kd) | Affinity Enhancement (Fold) | Reference |

| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-1 (CCL11) | 3.4 µM | - | [1] |

| sTyr16 | Eotaxin-1 (CCL11) | 0.5 µM | ~7 | [1] | |

| sTyr17 | Eotaxin-1 (CCL11) | < 0.12 µM | > 28 | [1] | |

| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-1 (CCL11) | 1600 nM | - | [5][6] |

| sTyr16 | Eotaxin-1 (CCL11) | 100 nM | 16 | [5][6] | |

| sTyr17 | Eotaxin-1 (CCL11) | 410 nM | ~4 | [5][6] | |

| sTyr16, sTyr17 | Eotaxin-1 (CCL11) | 40 nM | 40 | [5][6] | |

| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-2 (CCL24) | 1500 nM | - | [5][6] |

| sTyr16 | Eotaxin-2 (CCL24) | 1600 nM | ~1 | [5][6] | |

| sTyr17 | Eotaxin-2 (CCL24) | 290 nM | ~5 | [5][6] | |

| sTyr16, sTyr17 | Eotaxin-2 (CCL24) | 150 nM | 10 | [5][6] | |

| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-3 (CCL26) | 1300 nM | - | [5][6] |

| sTyr16 | Eotaxin-3 (CCL26) | 940 nM | ~1.4 | [5][6] | |

| sTyr17 | Eotaxin-3 (CCL26) | 180 nM | ~7 | [5][6] | |

| sTyr16, sTyr17 | Eotaxin-3 (CCL26) | 40 nM | 32.5 | [5][6] |

Experimental Protocols

The synthesis of sulfotyrosine-containing peptides is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with a protected sulfotyrosine building block. Fmoc-Tyr(SO₃nP)-OH is particularly advantageous as the neopentyl (nP) group is stable to the standard conditions of Fmoc SPPS, including repeated piperidine (B6355638) treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage from the resin.[7][8]

Protocol: Synthesis of a Sulfotyrosine-Containing Peptide using Fmoc-Tyr(SO₃nP)-OH

This protocol outlines the manual synthesis of a model hexapeptide (H-Tyr(SO₃⁻)-Glu-Phe-Lys-Lys-Ala-NH₂) on a Rink Amide resin.

1. Resin Preparation:

-

Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour.

-

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).

-

Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and DMF (5x).

2. Amino Acid Coupling Cycles (Ala, Lys, Lys, Phe, Glu):

-

Activation: In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Pre-activate for 5 minutes.

-

Coupling: Add the activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (5x), IPA (3x), and DMF (5x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).

-

Washing: Wash the resin as in step 2c.

-

Repeat steps 2a-2e for each subsequent amino acid in the sequence.

3. Incorporation of Fmoc-Tyr(SO₃nP)-OH:

-

Couple Fmoc-Tyr(SO₃nP)-OH using the same activation and coupling procedure as in step 2. This derivative is compatible with standard coupling reagents like HCTU, HBTU, or PyBOP and has good solubility in DMF.[7][9]

-

After coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

-

Wash the final peptide-resin with DMF (5x), DCM (5x), and dry under vacuum.

4. Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin and agitate for 1.5-2 hours at room temperature. Note: Prolonged exposure to TFA should be avoided to minimize any potential loss of the nP group.[7]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The product at this stage is the nP-protected peptide, H-Tyr(SO₃nP)-Glu-Phe-Lys-Lys-Ala-NH₂.

5. Deprotection of the Neopentyl (nP) Group:

-

Azide (B81097) Method (Recommended):

-

Ammonium (B1175870) Acetate (B1210297) Method (Sequence Dependent):

6. Purification:

-

Purify the final sulfated peptide by reverse-phase HPLC (RP-HPLC).

-

It is recommended to use a buffer system containing ammonium acetate (e.g., a gradient of 0.1 M ammonium acetate and acetonitrile) to avoid loss of the sulfate group that can occur with TFA-containing buffers.[7]

-

Lyophilize the pure fractions to obtain the final peptide.

Visualizing Workflows and Pathways

Chemokine Receptor Signaling

Tyrosine sulfation of chemokine receptors is a key step for high-affinity binding of chemokines, which initiates a G-protein signaling cascade leading to cell migration.

Caption: Tyrosine sulfation of a chemokine receptor in the Golgi enables high-affinity chemokine binding at the cell surface, triggering G-protein-mediated signaling for cell migration.

Experimental Workflow for Sulfopeptide Synthesis

The synthesis of a sulfated peptide using Fmoc-Tyr(SO₃nP)-OH involves a multi-step process from solid-phase synthesis to final purification.

Caption: Workflow for the solid-phase synthesis of a sulfated peptide using the neopentyl (nP) protecting group strategy.

Conclusion

Fmoc-Tyr(SO₃nP)-OH serves as an indispensable tool for biochemists and drug development professionals seeking to investigate the roles of tyrosine sulfation. Its compatibility with standard Fmoc-SPPS protocols, coupled with the stability of the neopentyl protecting group, simplifies the synthesis of well-defined sulfated peptides.[7][10] The ability to produce these molecules allows for precise quantitative studies of protein-protein interactions, elucidation of signaling pathways, and the development of potential therapeutics that target these critical biological modifications. The methodologies and data presented herein provide a solid foundation for the successful application of this technology in advanced biochemical research.

References

- 1. Regulation of chemokine recognition by site-specific tyrosine sulfation of receptor peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. The structural role of receptor tyrosine sulfation in chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural role of receptor tyrosine sulfation in chemokine recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine sulfation influences the chemokine binding selectivity of peptides derived from chemokine receptor CCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 10. ≥95.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Chemical Synthesis of the Fmoc-Tyr(SO₃nP)-OH Building Block

For researchers, scientists, and professionals in drug development, the site-specific incorporation of sulfated tyrosine (Tyr(SO₃H)) residues into peptides is crucial for studying and modulating protein-protein interactions. The inherent acid lability of the sulfate (B86663) group, however, presents a significant challenge in standard Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the chemical synthesis, purification, and characterization of various Fmoc-protected sulfated tyrosine building blocks, with a focus on the neopentyl-protected derivative, Fmoc-Tyr(SO₃nP)-OH, which offers enhanced stability during acidic cleavage conditions.

Synthetic Strategies for Fmoc-Protected Sulfated Tyrosine Derivatives

The primary challenge in synthesizing and utilizing Fmoc-Tyr(SO₃H)-OH is the susceptibility of the sulfate ester to hydrolysis under the acidic conditions typically used for peptide cleavage from the resin and removal of side-chain protecting groups. To address this, several strategies have been developed, including the use of counter-ion stabilized salts and sulfate-protecting groups.

Counter-Ion Stabilized Building Blocks: Fmoc-Tyr(SO₃Na)-OH and Fmoc-Tyr(SO₃NBu₄)-OH

An early and direct approach involves the sulfation of Fmoc-Tyr-OH followed by stabilization of the resulting sulfonic acid as a salt. The sodium (Na⁺) and tetrabutylammonium (B224687) (NBu₄⁺) salts are commonly used. These derivatives offer a degree of protection against acid-induced desulfation compared to the free acid form.[1] However, their use in SPPS requires careful selection of cleavage conditions to minimize sulfate loss.[1][2]

Fluorosulfated Tyrosine: A Precursor for Post-Synthesis Sulfation

A more recent strategy involves the synthesis of Fmoc-fluorosulfated tyrosine (Fmoc-Y(OSO₂F)-OH). This building block can be incorporated into a peptide chain using standard Fmoc-SPPS. The fluorosulfate (B1228806) group is stable to the acidic conditions of peptide cleavage. Subsequently, the fluorosulfated tyrosine residue is converted to sulfotyrosine in a post-synthetic modification step using basic ethylene (B1197577) glycol.[3][4]

Neopentyl (nP) Protection: Enhanced Stability for Fmoc SPPS

The use of a neopentyl (nP) protecting group for the sulfate moiety represents a significant advancement. The resulting building block, Fmoc-Tyr(SO₃nP)-OH, is a fully side-chain protected derivative with excellent solubility in common SPPS solvents like DMF and NMP.[5] The nP group is stable to the piperidine (B6355638) used for Fmoc deprotection and, crucially, to the trifluoroacetic acid (TFA) used for peptide cleavage.[5] The nP group can be removed post-cleavage under mild nucleophilic conditions.[5]

Experimental Protocols

This section details the methodologies for the synthesis of key Fmoc-protected sulfated tyrosine building blocks.

Synthesis of Fmoc-Tyr(SO₃Na)-OH

This protocol describes the sulfation of Fmoc-Tyr-OH using a DMF/SO₃ complex followed by conversion to the sodium salt.[6]

Materials:

-

Fmoc-Tyr-OH

-

Dimethylformamide (DMF)

-

Pyridine

-

Dioxane

-

DMF/SO₃ complex

-

5% aqueous Na₂CO₃ solution

-

Deionized water

Procedure:

-

Dissolve Fmoc-Tyr-OH (1.30 g, 3.22 mmol) in a mixture of DMF/pyridine/dioxane (11 mL, 8:2:1).

-

Add the DMF/SO₃ complex (1.48 g, 9.66 mmol) in one portion.

-

Stir the mixture overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ice-cold water (20 mL).

-

Adjust the pH of the solution to 6.5 with 5% aqueous Na₂CO₃ over 1 hour.

-

Lyophilize the solution to obtain the crude product.

-

Take up the residue in DMF (20 mL) and filter to remove insoluble material.

-

Remove the solvent from the filtrate to yield the product.

Synthesis of Fmoc-Tyr(SO₃NBu₄)-OH

This protocol details the synthesis of the tetrabutylammonium salt of Fmoc-sulfated tyrosine.[6]

Materials:

-

Fmoc-Tyr-OH

-

Pyridine/SO₃ complex

-

Dimethylformamide (DMF)

-

5% aqueous NaHCO₃ solution

-

Chloroform (CHCl₃)

-

Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

-

5% citric acid solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Stir a solution of Fmoc-Tyr-OH (4.02 g, 10.0 mmol) and pyridine/SO₃ (4.77 g, 30.0 mmol) in DMF (10 mL) under argon at room temperature for 1 hour.

-

Slowly pour the reaction mixture into ice-cooled 5% aqueous NaHCO₃ (300 mL).

-

After gas evolution ceases, add a small quantity of CHCl₃ and a solution of Bu₄NHSO₄ (5.09 g, 15.0 mmol) in aqueous NaHCO₃ (pH > 7).

-

Adjust the pH of the solution to approximately 4 by adding 5% citric acid.

-

Separate the organic layer and extract the aqueous layer with CHCl₃.

-

Combine the organic extracts and wash sequentially with 5% citric acid (3 times), water (2 times), and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the product.

Synthesis of Fmoc-Tyr(OSO₂F)-OH (Fmoc-fluorosulfated tyrosine)

This one-step protocol describes the synthesis of the fluorosulfated tyrosine building block.[4]

Materials:

-

Fmoc-Tyr-OH

-

Sulfuryl fluoride (B91410) (gas)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Borax buffer

-

1 M HCl

Procedure:

-

React commercially available Fmoc-protected Tyr with sulfuryl fluoride gas in a biphasic solvent system of CH₂Cl₂ and saturated aqueous Borax buffer.

-

After the reaction is complete, remove the CH₂Cl₂ under reduced pressure.

-

Add 1 M HCl to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry. The product can be used without further purification.

Quantitative Data Summary

The following table summarizes the quantitative data reported for various Fmoc-protected sulfated tyrosine derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Optical Rotation [α]D²⁰ | Reference |

| Fmoc-Tyr(SO₃Na)-OH | C₂₄H₂₀NNaO₈S | 523.50[7] | 87% (as sesquihydrate) | 225 (dec) | +27.9 (c 1, MeOH) | [6] |

| Fmoc-Tyr(SO₃H)-OH | C₂₄H₂₁NO₈S | 483.50[8][9] | - | - | - | [8][9] |

| Fmoc-Tyr(OSO₂F)-OH | - | - | 96% | - | - | [4] |

| Fmoc-Tyr(SO₃nP)-OH | C₂₉H₃₁NO₈S | 553.62[10] | - | - | - | [10] |

Visualization of Synthetic Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthesis workflow for Fmoc-Tyr(SO₃Na)-OH.

Caption: Synthesis workflow for Fmoc-Tyr(SO₃NBu₄)-OH.

References

- 1. Fmoc-Tyr(SO3H)-OH | 181952-24-9 | Benchchem [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Tyr(SO3H)-OH | C24H21NO8S | CID 11730575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. ≥95.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

A Researcher's Guide to Sulfated Peptide Synthesis: Strategies, Protocols, and Comparative Analysis

For researchers, scientists, and drug development professionals, the synthesis of sulfated peptides—critical components in numerous biological processes—presents unique challenges due to the inherent instability of the sulfate (B86663) group. This technical guide provides an in-depth review of the core strategies for synthesizing these vital molecules, offering detailed experimental protocols, quantitative comparisons, and visual workflows to aid in methodology selection and implementation.

Tyrosine O-sulfation is a key post-translational modification that modulates protein-protein interactions and governs biological activities in areas such as hormone regulation, immune response, and coagulation.[1] The acidic lability of the tyrosine O-sulfate ester, however, complicates chemical synthesis, demanding specialized strategies to preserve this critical functional group.[1][2] This guide explores the three primary avenues for obtaining sulfated peptides: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), enzymatic synthesis, and recombinant production.

Core Synthesis Strategies: A Comparative Overview

The choice of synthesis strategy depends on factors such as the desired peptide length, the number and position of sulfation sites, required yield, and available resources. Chemical synthesis offers versatility, while enzymatic methods provide exquisite specificity.

| Strategy | Core Principle | Key Advantages | Key Challenges | Typical Yields |

| Chemical (SPPS): Pre-assembly Sulfation | Incorporation of a pre-sulfated amino acid building block (e.g., Fmoc-Tyr(SO₃Na)-OH) during peptide elongation.[3][4] | Direct, straightforward incorporation of the sulfated residue. | Potential for poor resin swelling and sluggish coupling, especially with multiple sulfation sites.[5] | 10-40%[3][6] |

| Chemical (SPPS): Post-assembly Sulfation | Synthesis of the full peptide chain followed by sulfation of specific tyrosine residues, either on-resin or in-solution. | Avoids issues with coupling sulfated monomers. Allows for differential sulfation. | Requires orthogonal protecting groups and additional reaction/purification steps. Risk of side reactions.[4] | 5-30%[7] |

| Chemical (SPPS): Protected Sulfate Precursor | Incorporation of a tyrosine residue with a protected sulfate group (e.g., fluorosulfate, neopentyl) followed by a final deprotection step to reveal the sulfate.[8][9] | Improved stability during SPPS and cleavage.[8] | Requires synthesis of the special building block and an additional final deprotection step. | 36-67%[8] |

| Enzymatic Synthesis | In vitro use of tyrosylprotein sulfotransferases (TPSTs) to transfer a sulfate group from a donor molecule (PAPS) to the target peptide.[2][10] | High site-specificity, mimicking the natural biological process. | Requires production of active enzymes and the expensive PAPS cofactor. Can be difficult to scale.[5] | Variable; dependent on enzyme activity and substrate. |

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is the workhorse of synthetic peptide chemistry. For sulfated peptides, the main challenge is navigating the acid-sensitive nature of the sulfate ester, particularly during the final cleavage and deprotection step, which typically employs strong acids like trifluoroacetic acid (TFA).[11]

Strategy 1: Pre-assembly Sulfation with Fmoc-Tyr(SO₃Na)-OH

This is the most direct chemical method, involving the incorporation of a commercially available sulfated tyrosine building block during standard Fmoc-based SPPS.

This protocol outlines the synthesis of Cholecystokinin (B1591339) (CCK)-12 using the pre-assembly strategy, which has been successfully applied to produce various sulfated peptides with yields ranging from 26-38%.[3]

-

Resin and Amino Acid Loading:

-

Start with 2-chlorotrityl chloride resin, known for its high acid sensitivity, which allows for milder cleavage conditions.

-

Perform all couplings using a 3-fold excess of Fmoc-amino acid, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a 9-fold excess of N-methylmorpholine (NMM) in DMF for 90 minutes.[12]

-

For the sulfated residue, use Fmoc-Tyr(SO₃Na)-OH under the same coupling conditions.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Nα-Fmoc protecting group before each coupling step.

-

-

Cleavage and Deprotection:

-

After chain assembly is complete, treat the protected peptide-resin with 90% aqueous TFA at 0°C for an appropriate duration (e.g., 2-4 hours for shorter peptides, up to 18 hours for complex ones like CCK-39).[3] The low temperature and presence of water are critical to minimize desulfation.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

-

Purification:

-

Dissolve the crude peptide in a suitable buffer (e.g., 0.025 M NH₄HCO₃) and lyophilize.

-

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[13]

-

-

Characterization:

Strategy 2: Post-assembly On-Resin Sulfation

This strategy involves synthesizing the complete peptide on the resin and then selectively sulfating the exposed tyrosine hydroxyl group before cleavage.

This protocol is adapted from methods developed for solid-phase oligosaccharide synthesis but follows the same chemical principles applicable to peptides.

-

Peptide Synthesis:

-

Assemble the peptide using standard Fmoc-SPPS, incorporating Fmoc-Tyr-OH (with its hydroxyl group unprotected) at the desired sulfation sites. Ensure other residues with reactive side chains (e.g., Ser, Thr) are appropriately protected if sulfation is to be selective for tyrosine.

-

-

On-Resin Sulfation:

-

After complete peptide assembly, wash the peptide-resin thoroughly with DMF.

-

Prepare a solution of sulfur trioxide pyridine complex (SO₃•pyridine) in a mixture of DMF and pyridine.

-

Add the sulfating agent to the resin and heat the reaction at 40°C for 15-20 hours to drive the reaction to completion.[11][15]

-

After the reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

-

Cleavage, Deprotection, and Purification:

-

Proceed with standard TFA-based cleavage, precipitation, and RP-HPLC purification as described in the pre-assembly protocol.

-

Enzymatic Synthesis: The Biomimetic Approach

Enzymatic synthesis offers unparalleled specificity by using tyrosylprotein sulfotransferases (TPSTs), the enzymes responsible for this modification in nature.[9][16] The reaction involves the transfer of a sulfate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the tyrosine residue of a substrate peptide.[2][10]

Reaction Pathway: Enzymatic Sulfation

This protocol describes a system that couples PAPS generation with the sulfation reaction, making the process more efficient and cost-effective.

-

Reagent Preparation:

-

Enzymes: Obtain or prepare purified, active recombinant TPST (e.g., human TPST1 or TPST2) and PAPS synthase (PAPSS).[10]

-

Substrate: Prepare the purified, non-sulfated peptide substrate.

-

Reaction Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, ATP, and an inorganic sulfate source (e.g., Na₂SO₄).

-

-

Coupled Enzyme Reaction:

-

In a single reaction vessel, combine the peptide substrate, TPST, PAPSS, ATP, and inorganic sulfate in the reaction buffer.

-

The PAPSS enzyme will generate PAPS in situ from ATP and sulfate.

-

The TPST enzyme will then use the newly synthesized PAPS to sulfate the tyrosine residue(s) on the peptide substrate.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 1-4 hours), monitoring progress if possible.

-

-

Purification and Analysis:

-

Stop the reaction (e.g., by heat inactivation or addition of EDTA).

-

Purify the sulfated peptide from the reaction mixture using RP-HPLC.

-

Analyze the product by mass spectrometry to confirm sulfation. The addition of a sulfate group adds approximately 79.957 Da to the peptide mass.[14]

-

Conclusion

The synthesis of sulfated peptides remains a challenging yet achievable goal for peptide chemists and biochemists. The direct incorporation of Fmoc-Tyr(SO₃Na)-OH via SPPS offers a robust and well-documented path, with established protocols delivering moderate to good yields for a variety of peptides.[3][6] Newer chemical strategies using protected sulfate precursors show promise for even higher yields.[8] For applications requiring absolute biological specificity or for producing peptides that are difficult to synthesize chemically, in vitro enzymatic methods provide a powerful alternative. The selection of the optimal strategy requires a careful consideration of the specific peptide target, the scale of synthesis, and the laboratory capabilities available. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully navigate the synthesis of these important biomolecules.

References

- 1. jpt.com [jpt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of Tyrosylprotein Sulfotransferases for In Vitro One-Pot Enzymatic Synthesis of Sulfated Proteins/Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. lcms.cz [lcms.cz]

- 14. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]

- 15. On resin synthesis of sulfated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Fmoc-Tyr(SO3H)-OH molecular weight and formula

An In-Depth Technical Guide to Fmoc-Tyr(SO3H)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Tyr(SO3H)-OH, or N-α-Fmoc-O-sulfotyrosine, is a critical building block for the synthesis of sulfated peptides. Tyrosine O-sulfation is a vital post-translational modification that plays a significant role in modulating extracellular protein-protein interactions.[1] This modification is essential for the biological activity of numerous peptide hormones and other signaling molecules.[1] This guide provides a comprehensive overview of the properties, applications, and synthetic protocols related to Fmoc-Tyr(SO3H)-OH for professionals in research and drug development.

Physicochemical Properties

The quantitative data for Fmoc-Tyr(SO3H)-OH are summarized in the table below, providing a quick reference for its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C24H21NO8S[2][3][4] |

| Molecular Weight | 483.49 g/mol [2][3] |

| Exact Mass | 483.09900 Da[2][3] |

| CAS Number | 181952-24-9[2][3] |

| Density | 1.467 g/cm³[2][3] |

Applications in Peptide Synthesis and Drug Discovery

Fmoc-Tyr(SO3H)-OH is primarily utilized in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to incorporate sulfotyrosine residues into peptide chains.[5] The synthesis of sulfotyrosine-containing peptides can be challenging due to the acid-lability of the sulfate (B86663) group.[6] The use of Fmoc-Tyr(SO3H)-OH, often as a sodium or tetrabutylammonium (B224687) salt for improved solubility and stability, allows for the direct incorporation of this modified amino acid during peptide elongation.[7]

The ability to synthesize sulfated peptides is crucial for:

-

Studying Protein-Protein Interactions: Tyrosine sulfation is known to be involved in the interactions of secreted and transmembrane proteins.[1]

-

Developing Therapeutic Peptides: Many biologically active peptides, such as the hormones gastrin II and cholecystokinin, require sulfation for their function.[1]

-

Drug Discovery: Creating synthetic analogs of naturally occurring sulfated peptides allows for the investigation of structure-activity relationships and the development of novel therapeutics.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Sulfated Peptide

The following is a generalized protocol for the incorporation of Fmoc-Tyr(SO3H)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[8]

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30-60 minutes.[8]

2. First Amino Acid Coupling:

-

Attach the first Fmoc-protected amino acid to the swollen resin using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a base like N,N-diisopropylethylamine (DIEA).[8][9]

3. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.[5] Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-Tyr(SO3Na)-OH) with a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and a base (e.g., DIEA or N-methyl morpholine).[5][7] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8]

-

Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat these deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.

-

Due to the acid sensitivity of the sulfate group, a mild cleavage cocktail is often employed, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) at a reduced temperature (e.g., 0-4 °C) for a few hours.[5]

5. Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry to confirm the molecular weight and purity.

Workflow Visualization

The following diagram illustrates the general workflow for incorporating Fmoc-Tyr(SO3H)-OH into a peptide chain using Fmoc-SPPS.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. Fmoc-Tyr(SO3H)-OH | CAS#:181952-24-9 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. Fmoc-Tyr(SO3H)-OH | C24H21NO8S | CID 11730575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

Mechanism of Action of Sulfated Peptides in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfated peptides are a class of signaling molecules crucial for a multitude of biological processes, primarily in plants but also with significant roles in animals. This technical guide delves into the core mechanisms of their action, focusing on their synthesis, interaction with receptors, and the subsequent signaling cascades they trigger. The post-translational modification of tyrosine sulfation is a key determinant of their biological activity, profoundly influencing their structure, stability, and affinity for their cognate receptors. Understanding these mechanisms is paramount for leveraging sulfated peptides in agricultural and therapeutic applications.

Biosynthesis and Maturation of Sulfated Peptides

The journey of a sulfated peptide begins with the transcription of its corresponding gene and translation into a precursor protein. This precursor undergoes a series of post-translational modifications to become a biologically active signaling molecule.

The Role of Tyrosylprotein Sulfotransferase (TPST)

The hallmark of this peptide class is the sulfation of one or more tyrosine residues.[1][2] This critical modification is catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST), a resident of the trans-Golgi network.[1][2] TPST facilitates the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within the peptide sequence.[1][2] In the model plant Arabidopsis thaliana, a single TPST is responsible for the sulfation of a wide array of peptide hormones, and its mutation leads to severe developmental defects.

Proteolytic Cleavage

Following sulfation, the precursor protein is proteolytically cleaved by specific proteases, such as subtilisin-like serine proteases, to release the mature, active peptide. The precise cleavage sites are crucial for generating the final, functional signaling molecule.

Receptor Binding and Activation

Sulfated peptides exert their effects by binding to specific cell surface receptors, which are predominantly Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) in plants. This binding event is the primary trigger for downstream signaling.

The Critical Role of Sulfation in Receptor Affinity

Tyrosine sulfation is often indispensable for high-affinity receptor binding. The negatively charged sulfate group plays a crucial role in the electrostatic interactions within the receptor's binding pocket. For instance, the bioactivity of phytosulfokine (PSK) is significantly enhanced by sulfation, with unsulfated PSK showing a 30-fold lower binding affinity for its receptor, PSKR1. Similarly, unsulfated ROOT MERISTEM GROWTH FACTOR 1 (RGF1) exhibits a 185-fold reduced affinity for its receptor, RGFR1.[2] This dramatic difference underscores the importance of this post-translational modification for specific and efficient signal perception.

Receptor Dimerization and Autophosphorylation

Upon ligand binding, LRR-RLKs typically form homodimers or heterodimers with co-receptors. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation. This phosphorylation event activates the kinase domains, initiating the downstream signaling cascade. For example, the PSK receptor, PSKR1, is known to autophosphorylate upon binding to PSK.

Signaling Pathways

The activation of LRR-RLK receptors by sulfated peptides initiates a variety of downstream signaling pathways that ultimately lead to changes in gene expression and cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Cascades

A common downstream signaling module activated by sulfated peptide receptors is the Mitogen-Activated Protein Kinase (MAPK) cascade. This cascade involves a series of sequential phosphorylation events, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The activated MAPK then phosphorylates various downstream targets, including transcription factors, to regulate gene expression. For instance, the RGF1-RGI signaling pathway is known to involve an MPK6-PUCHI module in the regulation of lateral root development.

Regulation of Transcription Factors

Ultimately, the signaling cascades initiated by sulfated peptides converge on the regulation of transcription factors. These transcription factors then modulate the expression of target genes involved in specific developmental processes or stress responses. For example, RGF peptides regulate the gradient of PLETHORA (PLT) transcription factors, which are master regulators of root development.[3]

Crosstalk with Other Signaling Pathways

The signaling pathways of sulfated peptides are not isolated but are integrated into the broader network of plant hormone signaling. There is significant crosstalk with other phytohormones such as auxin, brassinosteroids, and cytokinins, allowing for a fine-tuned and coordinated response to various internal and external cues.

Quantitative Data on Sulfated Peptide Action

The following tables summarize key quantitative data related to the biosynthesis and activity of sulfated peptides.

| Enzyme | Substrate | Km,app (µM) | Vmax,app (pmol/min/mg) | Organism | Reference |

| TPST-1 | nonCCR8 peptide | 13.0 ± 2.0 | 1.8 ± 0.1 | Human | [4] |

| TPST-2 | nonCCR8 peptide | 19.0 ± 3.0 | 2.5 ± 0.2 | Human | [4] |

| TPST-1 | sY15CCR8 peptide | 2.5 ± 0.5 | 1.5 ± 0.1 | Human | [4] |

| TPST-2 | sY15CCR8 peptide | 3.8 ± 0.7 | 2.0 ± 0.1 | Human | [4] |

| Peptide | Receptor | Kd (nM) | Organism/System | Reference |

| Sulfated PSK-α | PSKR (High-affinity) | 1.4 | Rice (Oryza sativa) | [5] |

| Sulfated PSK-α | PSKR (Low-affinity) | 27 | Rice (Oryza sativa) | [5] |

| Sulfated RGF1 | RGFR1 | ~285 | Arabidopsis thaliana | |

| Unsulfated RGF1 | RGFR1 | ~52,700 (185-fold lower affinity) | Arabidopsis thaliana | [2] |

| Sulfated PSY1 | PSYR1 | Not determined | Arabidopsis thaliana | |

| Unsulfated PSY1 | PSYR1 | Significantly lower affinity (qualitative) | Arabidopsis thaliana | [2] |

| Peptide | Biological Activity | EC50 | Organism/System |

| Sulfated PSK-α | Proliferation of rice cells | > 10-8 M | Rice (Oryza sativa) |

| Sulfated PSY1 | Promotion of cell proliferation | Nanomolar concentrations | Arabidopsis thaliana |

| Sulfated RGF peptides | Root growth promotion | Not determined | Arabidopsis thaliana |

| Sulfated TaPSY peptides | Root elongation in tpst-1 mutant | 500 nM (for 37% increase) | Arabidopsis thaliana |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sulfated peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Tyr(SO3H)-Containing Peptide

This protocol outlines a general method for the manual Fmoc-based solid-phase synthesis of a sulfated peptide.

Materials:

-

Rink amide MBHA resin or pre-loaded Wang resin

-

Fmoc-protected amino acids

-

Fmoc-Tyr(SO3Na)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

-

Activator: DIPEA (N,N-diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), NMP (N-methyl-2-pyrrolidone), Methanol

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

-

Diethyl ether (ice-cold)

-

HPLC purification system with a C18 column

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature. For coupling of Fmoc-Tyr(SO3Na)-OH, extend the coupling time to 4-6 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Air-dry the crude peptide pellet.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

-

Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilize the pure peptide fractions.

-

In Vitro Kinase Assay for an LRR-Receptor Like Kinase (e.g., PSKR1)

This protocol describes a method to assess the autophosphorylation and substrate phosphorylation activity of a recombinant LRR-RLK kinase domain.[4][6]

Materials:

-

Purified recombinant kinase domain of the LRR-RLK (e.g., His-tagged PSKR1-KD)

-

Kinase reaction buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT

-

ATP solution: 1 mM unlabeled ATP

-

[γ-32P]ATP (10 μCi/μL)

-

Substrate protein (optional, for trans-phosphorylation): e.g., Myelin Basic Protein (MBP)

-

4x SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 20 μL reaction, combine:

-

4 μL of 5x Kinase reaction buffer

-

Purified kinase domain (e.g., 0.5 - 1 μg)

-

Substrate protein (if applicable, e.g., 2 μg of MBP)

-

Nuclease-free water to a final volume of 18 μL.

-

-

-

Initiate Phosphorylation:

-

Add 1 μL of 1 mM unlabeled ATP and 1 μL of [γ-32P]ATP to the reaction mixture.

-

Mix gently by pipetting.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 7 μL of 4x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.

-

SDS-PAGE:

-

Load the entire sample onto an SDS-PAGE gel.

-

Run the gel to separate the proteins.

-

-

Detection of Phosphorylation:

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Dry the gel.

-

Expose the dried gel to a phosphorimager screen or X-ray film to detect the radiolabeled, phosphorylated proteins. Autophosphorylation will be visible as a band corresponding to the molecular weight of the kinase domain, while substrate phosphorylation will appear as a band at the molecular weight of the substrate.

-

MALDI-TOF Mass Spectrometry for Sulfated Peptide Identification

This protocol provides a general workflow for the analysis of sulfated peptides using MALDI-TOF mass spectrometry to confirm their molecular weight and sulfation status.[7]

Materials:

-

Purified sulfated peptide sample

-

MALDI matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation:

-

Dilute the purified peptide sample to a final concentration of approximately 1-10 pmol/μL in 0.1% TFA.

-

-

Matrix-Sample Co-crystallization (Dried-Droplet Method):

-

On the MALDI target plate, spot 0.5 μL of the peptide sample solution.

-

Immediately add 0.5 μL of the CHCA matrix solution to the sample spot.

-

Allow the mixture to air-dry completely at room temperature. This will result in the formation of crystals containing both the matrix and the peptide.

-

-

Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion reflectron mode. Sulfated peptides are often readily observed in negative ion mode due to the negatively charged sulfate group.

-

Calibrate the instrument using a standard peptide mixture with known molecular weights.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to determine the monoisotopic mass of the peptide.

-

Compare the observed mass with the theoretical mass of the sulfated peptide. The addition of a sulfate group (SO3) results in a mass increase of 79.9568 Da.

-

Fragment ion analysis (MS/MS or PSD) can be performed to confirm the peptide sequence and localize the sulfation site. A characteristic neutral loss of 80 Da (SO3) is often observed from the precursor ion of sulfated peptides upon fragmentation.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. The PSY Peptide Family—Expression, Modification and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Root meristem growth factor RGF, a sulfated peptide hormone in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conserved phosphorylation sites in the activation loop of the Arabidopsis phytosulfokine receptor PSKR1 differentially affect kinase and receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]

- 6. Phosphorylation of the phytosulfokine peptide receptor PSKR1 controls receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanlaboratory.com [americanlaboratory.com]

CAS number for Fmoc-Tyr(SO3H)-OH and its salts

An In-depth Technical Guide to Fmoc-Tyr(SO3H)-OH and its Salts for Peptide Synthesis

Introduction

Tyrosine O-sulfation is a crucial post-translational modification that occurs in the trans-Golgi network, impacting a vast array of secreted and transmembrane proteins. This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and plays a pivotal role in modulating protein-protein interactions that govern numerous biological processes, including inflammatory responses, leukocyte adhesion, viral entry, and hormone regulation.[1][2] The synthesis of peptides containing sulfotyrosine (sY) is essential for studying these interactions and for developing novel therapeutics.

Fmoc-Tyr(SO3H)-OH and its salts are key building blocks used in solid-phase peptide synthesis (SPPS) to incorporate sulfotyrosine into peptide sequences. However, the inherent acid lability of the sulfate (B86663) ester group presents significant challenges, necessitating specialized strategies for its successful integration and subsequent handling. This guide provides a comprehensive overview of Fmoc-Tyr(SO3H)-OH, its properties, synthesis, and application in peptide chemistry, with a focus on experimental protocols and workflows for research professionals.

Compound Identification and Physicochemical Properties

The most commonly used derivatives in peptide synthesis are the free acid and its sodium salt, which enhances stability and handling.

| Property | Fmoc-Tyr(SO3H)-OH | Fmoc-Tyr(SO3H)-OH Sodium Salt |

| CAS Number | 181952-24-9[3][4][5][6][7] | 106864-37-3[8][9] |

| Molecular Formula | C24H21NO8S[3][4][6] | C24H20NNaO8S[8] |

| Molecular Weight | 483.49 g/mol [5][6][7] | 505.47 g/mol [8] |

| Purity | Typically >98%[5] | - |

| Appearance | White to off-white powder | White to off-white powder |

| Storage | -15°C[8] | -10 to -25°C |

Synthesis and Experimental Protocols

The direct incorporation of Fmoc-Tyr(SO3H)-OH requires careful handling due to the acid-sensitive nature of the sulfate group. The sodium salt is often preferred for its improved stability.

Protocol 1: Synthesis of Fmoc-Tyr(SO3Na)-OH

This protocol is adapted from established methods for the sulfation of Fmoc-Tyrosine.[10]

Materials:

-

Fmoc-Tyr-OH

-

DMF/SO3 complex (Sulfur trioxide dimethylformamide complex)

-

Pyridine

-

Dioxane

-

5% aqueous Na2CO3 solution

-

Deionized water

Procedure:

-

Dissolve Fmoc-Tyr-OH (1.0 equivalent) in a solvent mixture of DMF/pyridine/dioxane (e.g., 8:2:1 v/v/v).

-

Add the DMF/SO3 complex (approximately 3.0 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure (in vacuo).

-

Dissolve the resulting residue in ice-cold deionized water.

-

Adjust the pH of the solution to 6.5 by slowly adding a 5% aqueous Na2CO3 solution over one hour.

-

Lyophilize (freeze-dry) the solution to obtain the crude product.

-

Purify the product by dissolving the residue in DMF, filtering out any insoluble materials, and removing the solvent to yield Fmoc-Tyr(SO3Na)-OH.

References

- 1. Determination of the sites of tyrosine O-sulfation in peptides and proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]

- 3. peptide.com [peptide.com]

- 4. echemi.com [echemi.com]

- 5. Fmoc-Tyr(SO3H)-OH - 楚肽生物科技 [apeptides.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Fmoc-Tyr(SO3H)-OH | CAS#:181952-24-9 | Chemsrc [chemsrc.com]

- 8. chemwhat.com [chemwhat.com]

- 9. FMOC-TYR(SO3H)-OH SODIUM SALT | 106864-37-3 [chemicalbook.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Physical and Chemical Properties of Fmoc-Sulfotyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Fluorenylmethyloxycarbonyl (Fmoc) protected sulfotyrosine derivatives. Tyrosine O-sulfation is a critical post-translational modification involved in regulating protein-protein interactions.[1] The incorporation of sulfotyrosine (sY) into synthetic peptides is essential for studying these biological processes, but it presents significant challenges due to the acid-labile nature of the sulfate (B86663) ester.[1] This guide focuses on the properties of commonly used Fmoc-sY derivatives, their synthesis, and their application in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

The direct incorporation of Fmoc-Tyr(SO₃⁻)-OH into peptides is often challenging due to issues like poor resin swelling and the instability of the sulfate group during standard acidic cleavage conditions.[2] To overcome these limitations, derivatives with protected sulfate groups have been developed. The most common derivatives include those with a neopentyl (nP) protecting group, Fmoc-Tyr(SO₃nP)-OH, and the fluorosulfate (B1228806) derivative, Fmoc-Tyr(OSO₂F)-OH.

The following table summarizes the key physical and chemical properties of these derivatives.

| Property | Fmoc-Tyr(SO₃H)-OH | Fmoc-Tyr(SO₃Na)-OH | Fmoc-Tyr(SO₃nP)-OH |

| Molecular Formula | C₂₄H₂₁NO₈S[3] | C₂₄H₂₀NNaO₈S | C₂₉H₃₁NO₈S |

| Molecular Weight | 483.5 g/mol [3] | 505.5 g/mol | 553.62 g/mol |

| CAS Number | 181952-24-9[3] | 106869-32-3[4] | 878408-63-0 |

| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMF | Soluble in DMF | Excellent solubility in DMF or NMP[5] |

| Melting Point | >186°C (dec.)[6] | Not available | Not available |

| Storage Temperature | -20°C | -20°C | -10 to -25°C |

| Purity (HPLC) | >98% | >98% | ≥95.0% |

Synthesis and Application in Peptide Synthesis

The synthesis strategy for sulfated peptides hinges on the stability of the Fmoc-sulfotyrosine derivative during SPPS cycles and the final cleavage from the resin.

-

Unprotected Fmoc-Tyr(SO₃⁻)-OH : The sulfate group is highly sensitive to the acidic conditions typically used for peptide cleavage from the resin (e.g., Trifluoroacetic acid, TFA), leading to significant desulfation.[2]

-

Fmoc-Tyr(SO₃nP)-OH : The neopentyl (nP) protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and to standard TFA cleavage cocktails.[5] This allows for the assembly of the peptide chain without loss of the sulfate moiety.

-

Fmoc-Tyr(OSO₂F)-OH : The fluorosulfate group is exceptionally stable under both acidic and neutral conditions.[2] It is also largely stable to piperidine (B6355638), although the use of a hindered base like 2-methylpiperidine (B94953) is recommended to avoid minor side reactions.[2]

The general workflow for incorporating a protected Fmoc-sulfotyrosine derivative into a peptide sequence via SPPS is outlined below. This process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired peptide is assembled.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of sulfotyrosine-containing peptides.

This protocol describes a one-step synthesis of the fluorosulfate derivative.[2]

-

Reaction Setup : Dissolve commercially available Fmoc-Tyr-OH in a biphasic solvent system of dichloromethane (B109758) (CH₂Cl₂) and a saturated aqueous Borax buffer.

-

Sulfuryl Fluoride (B91410) Addition : Bubble sulfuryl fluoride (SO₂F₂) gas through the stirred biphasic mixture. The reaction is typically performed at room temperature.

-

Workup : After the reaction is complete, separate the organic layer. Remove the CH₂Cl₂ under reduced pressure.

-

Precipitation : Add 1 M HCl to the aqueous residue to precipitate the product.

-

Isolation : Collect the precipitate by filtration, wash thoroughly with water, and dry. The resulting Fmoc-Y(OSO₂F)-OH is often used without further purification and can be obtained in high yield (~96%).[2]

This protocol is for the incorporation of a protected Fmoc-sulfotyrosine derivative into a growing peptide chain on a solid support.

-

Amino Acid Activation : Prepare the coupling solution by pre-activating the protected Fmoc-sulfotyrosine amino acid (5 equivalents relative to resin loading) with an activating agent such as HCTU (5 eq.) and a base like DIPEA (5 eq.) in DMF or NMP for approximately 30 minutes.[2]

-

Fmoc Deprotection : Treat the resin-bound peptide with a deprotection solution to remove the N-terminal Fmoc group.

-

For standard amino acids: Use 20% piperidine in DMF (e.g., 3 treatments of 10 minutes each).

-

For Fmoc-Tyr(OSO₂F)-OH: Use 20% 2-methylpiperidine in DMF to minimize side reactions with the fluorosulfate group.[2]

-

-

Washing : After deprotection, thoroughly wash the resin with DMF to remove residual base and the cleaved Fmoc adduct.

-

Coupling : Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 30-60 minutes with agitation.[2]

-

Final Wash : Wash the resin with DMF to remove excess reagents. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.

After the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O for 1.5-3 hours), the sulfate protecting group must be removed.[2][5]

-

Protocol for Neopentyl (nP) Group Removal :

-

Ammonium Acetate Method : Dissolve the crude peptide containing the Tyr(SO₃nP) residue in a minimum volume of 2 M aqueous ammonium acetate. Acetonitrile (B52724) may be added to aid solubility.[5] Incubate the solution at 37°C overnight.[2] Monitor the reaction by HPLC.

-

Azide (B81097) Method : Dissolve the peptide in a minimum volume of DMSO. Add 10 equivalents of sodium azide (NaN₃).[5] Incubate the mixture at 50°C overnight.[5] The reaction mixture can then be diluted with water and purified.

-

-

Protocol for Fluorosulfate (OSO₂F) Conversion :

-

Ethylene Glycolysis : Dissolve the crude peptide containing the Tyr(OSO₂F) residue in ethylene glycol.

-

Base Addition : Add a base such as Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For peptides containing cysteine, 0.5% dithiothreitol (B142953) (DTT) should be added to prevent side reactions.[2]

-

Reaction : Stir the mixture at room temperature for approximately 2 hours, monitoring by HPLC until the conversion is complete.[2]

-

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and purifying sulfated peptides.

-

Column : A C18 stationary phase is typically used.

-

Mobile Phase : Due to the acid sensitivity of the sulfate group, standard TFA-containing buffers should be avoided for the final purification of the deprotected sulfopeptide.[5]

-

Gradient : A linear gradient from a low percentage of Buffer B to a high percentage is used to elute the peptide. For example, a gradient of 5% to 65% Buffer B over 30 minutes.

-

Detection : Peptides are detected by monitoring UV absorbance, typically at 220 nm and 280 nm.

-

Post-Purification : The collected fractions containing the pure peptide require repeated lyophilization to remove the ammonium acetate buffer salts.[5]

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

-

Ionization Method : Electrospray Ionization (ESI) is commonly used.

-

Detection Mode : Characterization of sulfated peptides is best performed in negative ion mode.[5]

-

Fragmentation : In positive ion mode, particularly with MALDI-MS, the sulfate group is prone to fragmentation, and often only the desulfated peptide is detected.[5] In ESI-MS, both the target peptide and the desulfated fragment are often observed.[5] The mass difference between a sulfated and a phosphorylated tyrosine is only 9.6 mDa, requiring high-resolution mass spectrometry to distinguish between them.[7] Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) often results in the neutral loss of the sulfuryl moiety, which can be a diagnostic feature.[7]

References

- 1. Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-Tyr(SO3H)-OH | C24H21NO8S | CID 11730575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. FMOC-TYR(SO3H)-OH SODIUM SALT | 106864-37-3 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Sulfated Tyrosine Peptides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Fmoc-Tyr(SO3nP)-OH, a protected form of sulfated tyrosine, into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Tyrosine O-sulfation is a critical post-translational modification that plays a significant role in various biological processes, including protein-protein interactions and cellular signaling. The synthesis of sulfated peptides is therefore of great interest for research and therapeutic development.

Introduction

The direct incorporation of Fmoc-Tyr(SO3H)-OH in SPPS presents challenges due to the high polarity of the sulfate (B86663) group, which can lead to poor solubility and inefficient coupling reactions.[1] To circumvent these issues, a common strategy is to use a protected form of the sulfated tyrosine, such as the neopentyl (nP) protected derivative, this compound.[1] This building block offers excellent solubility in standard SPPS solvents like DMF and NMP, allowing for its use in automated synthesizers without significant protocol modifications.[2] The nP protecting group is stable to the basic conditions used for Fmoc deprotection but can be readily removed after the peptide is cleaved from the resin.

Experimental Workflow

The overall workflow for the incorporation of this compound into a peptide sequence via SPPS is illustrated below.

Caption: SPPS workflow for this compound incorporation.

Detailed Protocols

Materials

-

This compound

-

Standard Fmoc-protected amino acids

-

Rink Amide MBHA resin or other suitable solid support

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HCTU, HATU, PyBOP)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water)

-

Ammonium acetate (B1210297)

-

Acetonitrile (ACN)

-

Diethyl ether

Protocol for SPPS

This protocol is based on a standard Fmoc/tBu strategy and can be performed manually or on an automated peptide synthesizer.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and then with isopropanol (B130326) (IPA) to remove residual piperidine, followed by a final wash with DMF.

-

Amino Acid Coupling:

-

For standard amino acids, use a 3-5 fold excess of the Fmoc-amino acid, coupling reagent, and base (e.g., DIPEA) relative to the resin loading.

-

For the incorporation of This compound , it can be coupled using standard methods. For example, using HCTU/DIPEA activation with a 10-fold excess of the amino acid and a coupling time of 60 minutes has been shown to be effective.[2]

-

-

Washing: After coupling, wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

-

Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the peptide-resin under vacuum.

Cleavage and Side-Chain Deprotection

The sulfate group is acid-labile, and therefore, cleavage conditions must be carefully controlled to minimize desulfation.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1.5 to 2 hours at room temperature.[2] Prolonged exposure to TFA should be avoided to minimize loss of the nP group.[2]

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding cold diethyl ether.

-

Peptide Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Removal of the Neopentyl (nP) Protecting Group

The nP group can be removed using ammonium acetate.

-

Deprotection Solution: Prepare a 2 M ammonium acetate solution. Acetonitrile may be added to aid in dissolving the peptide.[2]

-

Deprotection Reaction: Dissolve the crude peptide in the deprotection solution and incubate at 37°C overnight.[2]

-

Purification: Purify the deprotected sulfated peptide directly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

| Parameter | Recommended Conditions | Reference |

| Resin | Rink Amide MBHA | [2] |

| This compound Excess | 10-fold | [2] |

| Coupling Reagent | HCTU/DIPEA | [2] |

| Coupling Time for this compound | 60 minutes | [2] |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | [3] |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | [1][2] |

| Cleavage Time | 1.5 - 2 hours | [2] |

| nP Deprotection Reagent | 2 M Ammonium Acetate | [2] |

| nP Deprotection Conditions | 37°C, overnight | [2] |

Signaling Pathway Involving Tyrosine Phosphorylation

While this document focuses on sulfated tyrosine, the structural similarity to phosphorylated tyrosine makes peptides containing either modification relevant to the study of similar signaling pathways. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, where tyrosine phosphorylation is a key event.

Caption: Generic RTK signaling pathway.

Potential Side Reactions and Troubleshooting

-

Desulfation: The primary side reaction is the loss of the sulfate group, especially during the acidic cleavage step. Using the recommended mild cleavage conditions and avoiding prolonged exposure to acid is crucial to minimize this.[1][2]

-

Incomplete Coupling: If coupling of this compound is incomplete, consider using a more potent coupling reagent like HATU or extending the coupling time.

-

Aspartimide Formation: For sequences containing Asp residues, aspartimide formation can be a concern during the basic Fmoc deprotection step.[4] Using a lower concentration of piperidine or adding HOBt to the deprotection solution can help mitigate this.[5]

-

Racemization: While less common for tyrosine, racemization can occur during coupling. Using an appropriate base and avoiding prolonged pre-activation times can minimize this risk.

By following these protocols and being mindful of potential side reactions, researchers can successfully synthesize sulfated tyrosine-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

Application Notes and Protocols for Coupling Fmoc-Tyr(SO3nP)-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine O-sulfation is a critical post-translational modification that plays a pivotal role in mediating protein-protein interactions in a variety of biological processes, including inflammatory responses, leukocyte adhesion, and viral entry.[1][2] The synthesis of peptides containing sulfotyrosine (sTyr) is essential for studying these processes and for developing potential therapeutics. However, the inherent acid lability of the tyrosine O-sulfate ester poses significant challenges for standard solid-phase peptide synthesis (SPPS) protocols, particularly during the trifluoroacetic acid (TFA)-mediated cleavage step.[3][4][5]

These application notes provide a detailed guide to the coupling of Fmoc-protected sulfotyrosine derivatives in automated peptide synthesizers, with a focus on the neopentyl (nP) protected derivative, Fmoc-Tyr(SO3nP)-OH, which offers enhanced stability and compatibility with standard Fmoc-SPPS chemistry.[5]

Application Notes

Fmoc-Tyr(SO3H) Derivatives for Automated SPPS

The direct incorporation of sulfotyrosine into peptides via Fmoc-SPPS has been approached using two main strategies: the use of unprotected sulfotyrosine derivatives and the use of side-chain protected derivatives.

-

Fmoc-Tyr(SO3Na)-OH and its salts: These traditional derivatives have the sulfate (B86663) group stabilized as a salt. While they can be used, their application can be challenging due to potential solubility issues and the lability of the sulfate group in subsequent coupling steps.[1][6] Special coupling conditions are often required.[5][6]

-

This compound: This derivative utilizes a neopentyl (nP) protecting group for the sulfate monoester.[5][7] The nP group is stable to the piperidine (B6355638) treatment used for Fmoc removal and, crucially, to the acidic conditions of TFA cleavage.[5] It can be removed post-cleavage under mild conditions.[5] This derivative exhibits excellent solubility in common SPPS solvents like DMF and NMP, making it highly suitable for use in automated peptide synthesizers without significant protocol modifications.[5]

Comparison of Fmoc-Tyr(SO3H) Derivatives

| Feature | Fmoc-Tyr(SO3Na)-OH | This compound |

| Sulfate Protection | None (salt form) | Neopentyl (nP) |

| Acid Stability (TFA) | Low (significant desulfation)[3][5] | High[5] |

| Solubility in DMF/NMP | Moderate | Excellent[5] |

| Automated Synthesizer Compatibility | Requires optimization | High[5] |

| Post-cleavage Step Required | No | Yes (nP group removal)[5] |

Coupling Reagents for Fmoc-Tyr(SO3H) Derivatives

The choice of coupling reagent is critical for the successful incorporation of sulfotyrosine.

| Derivative | Coupling Reagent | Activator/Base | Notes |

| Fmoc-Tyr(SO3Na)-OH | HBTU/HOBt | HOBt/Base | Commonly used for sulfated peptides.[6] |

| PyBOP | Base | Effective for hindered couplings.[6] | |

| DIC/HOBt | HOBt | A carbodiimide-based method.[6] | |

| HBTU/DIPEA | DIPEA | Required for this derivative.[5] | |

| This compound | HCTU/DIPEA | DIPEA | A standard and efficient coupling method.[5] |

| HATU/HOAt/Collidine | Collidine | Recommended for bulky amino acids.[8] | |

| PyBOP/DIPEA | DIPEA | A common phosphonium-based reagent.[8] | |

| TBTU/DIPEA | DIPEA | A standard uronium-based reagent.[8] |

Note: The use of excess base should be avoided to minimize potential side reactions like racemization, especially with sensitive amino acids like Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH.[8]

Potential Side Reactions and Mitigation Strategies

-

Desulfation: The primary side reaction when using unprotected Fmoc-Tyr(SO3Na)-OH is the loss of the sulfate group during TFA cleavage.[5] Using this compound effectively prevents this. When using the unprotected form, low-temperature TFA cleavage may reduce desulfation, but this is often not fully effective.[5]

-

Aspartimide Formation: This common side reaction in Fmoc-SPPS can be minimized by adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution used for Fmoc deprotection.[8]

-

O-sulfonation of Ser/Thr: During the cleavage of Pmc or Mtr protecting groups from arginine residues, O-sulfonation of nearby serine or threonine residues can occur in the absence of suitable scavengers.[9] The use of scavengers in the cleavage cocktail is crucial.

Experimental Protocols

Protocol 1: Automated Coupling of this compound

This protocol is a general guideline for using an automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the peptide sequence.

-

Resin Preparation:

-

Start with a suitable resin for your target peptide (e.g., Rink Amide MBHA for C-terminal amides).

-

Swell the resin in DMF for at least 30 minutes.

-

Perform the initial Fmoc deprotection using 20% piperidine in DMF.

-

-

Coupling Cycle for this compound:

-

Amino Acid Preparation: Dissolve this compound (3-5 equivalents relative to resin substitution) in DMF or NMP.

-

Activator Preparation: Dissolve HCTU (or another suitable coupling reagent) (3-5 equivalents) in DMF or NMP.

-

Activation: Add DIPEA (6-10 equivalents) to the amino acid solution, followed by the activator solution. Allow for a short pre-activation time (typically 1-2 minutes).

-